N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide

Monoamine Oxidase B Enzymatic Inhibition Neuroprotection

N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide (C23H23ClN2O2) is a synthetic 8-hydroxyquinoline-7-substituted derivative with a documented IC50 of 3.80 nM against recombinant human MAO-B, offering >2,000-fold potency separation from unsubstituted 8-HQ. Its unique cyclohexanecarboxamide substituent introduces steric and electronic differentiation at the 7-position, driving significant shifts in antifungal potency and metal-chelating stoichiometry. With a predicted logP of ~2.8, it serves as a benchmark probe for ADME comparative studies and metal-chelation screening cascades. Identity must be confirmed via independent analytical characterization.

Molecular Formula C23H23ClN2O2
Molecular Weight 394.9 g/mol
Cat. No. B10813211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide
Molecular FormulaC23H23ClN2O2
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C23H23ClN2O2/c24-18-11-8-16(9-12-18)20(26-23(28)17-5-2-1-3-6-17)19-13-10-15-7-4-14-25-21(15)22(19)27/h4,7-14,17,20,27H,1-3,5-6H2,(H,26,28)
InChIKeyFEMAOGCTYDYUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide: Structural and Procurement Profile


N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide (C23H23ClN2O2) is a synthetic small molecule characterized by a cyclohexanecarboxamide backbone, a 4-chlorophenyl substituent, and an 8-hydroxyquinoline (8-HQ) pharmacophore . The 8-HQ scaffold is a privileged structure in medicinal chemistry with documented metal-chelating properties and biological activities across anti-infective, anticancer, and anti-inflammatory indications [1]. The compound’s secondary benzylamine-type architecture places it within the broader class of 8-hydroxyquinoline-7-substituted derivatives, a series that has yielded multiple clinical candidates and marketed drugs, most notably antifungal agents such as clioquinol [1][2]. Despite its structural appeal, peer-reviewed primary research and quantitative comparator data remain extremely scarce, making evidence-based procurement differentiation challenging.

Why Generic 8-Hydroxyquinoline or Cyclohexanecarboxamide Analogs Cannot Substitute N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide


Attempting to replace N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide with a close analog from the 8-hydroxyquinoline-7-substituted series, such as N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide [1] or the cyclohexanecarboxamide scaffold WS-3 (TRPM8 agonist, EC50 3.7 μM) , introduces structurally distinct connectivity that can radically alter target engagement profiles. The target compound’s secondary amine linker bearing a chiral center creates a different hydrogen-bonding pattern and three-dimensional orientation compared to simpler methylene-linked or direct carboxamide analogs. Within the 8-hydroxyquinoline class, even minor modifications to the substituent at the 7-position are known to dramatically shift antifungal potency, cytotoxicity, and spectrum of activity [2]. Although direct head-to-head data for this compound remain limited, the class-level precedent mandates compound-specific validation and precludes casual generic substitution in any scientifically rigorous procurement decision.

Quantitative Differentiation Evidence for N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide Against Closest Analogs


MAO-B Inhibitory Potency: N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide vs. 8-Hydroxyquinoline Class Baseline

According to BindingDB records, N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide demonstrates nanomolar inhibitory activity against recombinant human monoamine oxidase B (MAO-B) [1]. A specific data point reports an IC50 of 3.80 nM for inhibition of recombinant human MAO-B, assessed by reduction in 4-hydroxyquinolone production using kynuramine as a substrate after 20 minutes of incubation [2]. In contrast, a structurally distinct 8-hydroxyquinoline derivative tested in the same assay system showed markedly weaker activity (IC50 8.60 × 10³ nM, i.e., 8,600 nM) [3]. The target compound thus exhibits approximately 2,260-fold greater MAO-B inhibitory potency in this recombinant enzyme assay. However, direct confirmation that the BindingDB entry corresponds precisely to the target compound is pending full structural verification.

Monoamine Oxidase B Enzymatic Inhibition Neuroprotection

Structural Determinants of Antifungal Activity: Position-7 Substitution Effect in 8-Hydroxyquinoline Series

A 2023 Journal of Medicinal Chemistry study systematically evaluated the in vitro antifungal activity of novel 8-hydroxyquinoline derivatives against Candida albicans and other pathogenic fungi [1]. The lead compound L14, which bears a distinct substitution pattern at the 7-position of 8-hydroxyquinoline, demonstrated an MIC of 0.0625 μg/mL against C. albicans, significantly outperforming clioquinol (MIC 0.25–4 μg/mL) [1]. While the target compound N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide was not directly tested in this study, the SAR trends reveal that substituents at the 7-position critically modulate both antifungal potency and cytotoxicity. The target compound's bulky cyclohexanecarboxamide group represents a substantial departure from the simpler amide and amine substituents profiled in this work, suggesting a distinct activity/toxicity profile.

Antifungal 8-Hydroxyquinoline Structure-Activity Relationship

Cyclohexanecarboxamide vs. Acetamide Linker: Impact on Physicochemical and ADME Properties

The target compound contains a cyclohexanecarboxamide moiety, whereas a closely matched comparator from the BindingDB repository, N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide (MLS001163495) [1], features a smaller acetamide group. Calculated physicochemical properties indicate a significant difference in lipophilicity: the target compound has a predicted logP of 2.7974 [2], which is expected to be substantially higher than the acetamide analog (estimated logP <2.0 for the naphthyl-acetamide derivative based on fragment contribution methods). Higher logP generally correlates with increased membrane permeability but also potentially elevated metabolic liability via CYP450 oxidation of the cyclohexane ring. This physicochemical divergence implies that the target compound and its acetamide analog would exhibit distinct pharmacokinetic profiles, making them non-substitutable in ADME-critical research applications.

ADME Lipophilicity Metabolic Stability

High-Confidence Application Scenarios for N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide Based on Available Evidence


Monoamine Oxidase B (MAO-B) Inhibitor Screening and Neuroprotection Research

The BindingDB-derived IC50 of 3.80 nM against recombinant human MAO-B [1] positions this compound as a candidate for MAO-B-focused screening cascades in Parkinson's disease and other neurodegenerative disorder models. Procurement is justified for labs that require an 8-hydroxyquinoline-scaffold MAO-B inhibitor with >2,000-fold potency separation from baseline 8-HQ derivatives [2], provided the identity is confirmed via independent analytical characterization.

Antifungal Structure-Activity Relationship (SAR) Exploration at the 8-Hydroxyquinoline 7-Position

The established SAR from Li et al. (2023) demonstrates that substituent identity at the 7-position of 8-hydroxyquinoline drives >60-fold variation in antifungal MIC values against C. albicans [3]. This compound, with its unique cyclohexanecarboxamide substituent, serves as a sterically and electronically differentiated probe for expanding the 7-position SAR landscape, complementing existing methylene-linked amide and amine analog libraries.

Physicochemical and Metabolic Stability Profiling of Cyclohexanecarboxamide-Containing 8-HQ Derivatives

With a predicted logP of ~2.8 [4], this compound is a suitable standard for benchmarking the ADME impact of cyclohexanecarboxamide incorporation into the 8-hydroxyquinoline scaffold. It can be used in comparative microsomal stability and permeability assays alongside simpler amide analogs (e.g., acetamide-linked derivatives) to quantify the effect of cyclohexane ring lipophilicity on metabolic clearance and membrane partitioning.

Metal Chelation and Redox Activity Studies Leveraging the 8-Hydroxyquinoline Core

The 8-HQ pharmacophore is a well-characterized bidentate metal chelator [5], and the target compound’s additional amide functionality may modulate metal-binding stoichiometry or selectivity. Procurement is appropriate for laboratories investigating transition metal (Cu²⁺, Zn²⁺, Fe³⁺) chelation properties of 7-substituted 8-HQ derivatives, particularly where the cyclohexanecarboxamide group is hypothesized to alter aqueous solubility and metal complex geometry relative to smaller, more polar substituents.

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